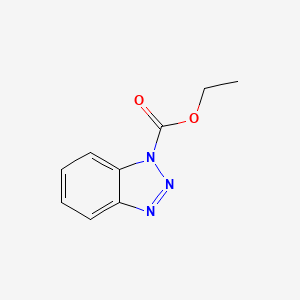

1H-Benzotriazole-1-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl benzotriazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)12-8-6-4-3-5-7(8)10-11-12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSAZSZAGNHPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-Benzotriazole-1-carboxylic acid ethyl ester typically involves the esterification of 1H-Benzotriazole-1-carboxylic acid. One common method includes the reaction of 1H-Benzotriazole-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1H-Benzotriazole-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Benzotriazole-1-carboxylic acid ethyl ester has numerous applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications, including anticancer and antiviral agents.

Industry: The compound is utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-1-carboxylic acid ethyl ester involves its ability to act as a versatile synthetic intermediate. The benzotriazole moiety can stabilize negative charges and radicals, making it an excellent leaving group in various reactions. This property allows the compound to participate in a wide range of chemical transformations, facilitating the synthesis of diverse molecular structures .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogs

Reactivity and Stability

- Ethyl Ester vs. tert-Butyl Ester : The ethyl ester exhibits higher reactivity in nucleophilic acyl substitution due to lower steric hindrance compared to the bulky tert-butyl group. For example, in the synthesis of 2-(1H-benzotriazol-1-yl)acetohydrazide, the ethyl ester reacts efficiently with hydrazine under reflux, while tert-butyl esters require stronger conditions for deprotection .

- Amino/Hydroxy Substituents: Derivatives like 6-amino- or 5-hydroxy-benzotriazole esters (e.g., 297756-39-9, 480428-94-2) show altered electronic properties. Amino groups enhance electrophilicity, accelerating coupling reactions, while hydroxy groups introduce hydrogen-bonding capabilities, influencing crystallization behavior .

Solubility and Purification

- Ethyl esters generally exhibit better solubility in polar aprotic solvents (e.g., DMF, THF) compared to tert-butyl analogs, facilitating reaction homogeneity .

- Propyl and benzyl esters (e.g., 235776-58-6, 95558-74-0) increase lipophilicity, affecting extraction efficiency in aqueous-organic systems .

Research Findings and Case Studies

- Case Study 1 : In the synthesis of 2-(1H-benzotriazol-1-yl)acetohydrazide, the ethyl ester derivative demonstrated 85% yield after 24 hours under reflux with hydrazine, outperforming bulkier esters in reaction efficiency .

- Case Study 2 : N-Boc-Benzotriazole (130384-98-4) showed negligible hydrolysis after 48 hours in basic conditions (pH 10), whereas the ethyl ester analog hydrolyzed completely under the same conditions, highlighting its superior stability .

Biological Activity

1H-Benzotriazole-1-carboxylic acid ethyl ester (BTAEE) is a derivative of benzotriazole, a compound known for its diverse biological activities. This article explores the biological activity of BTAEE, focusing on its antimicrobial, anticancer, and antiviral properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

BTAEE has the following chemical structure:

- Chemical Formula : C10H10N3O2

- CAS Number : 830-67-1

The presence of the benzotriazole moiety contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

BTAEE has been investigated for its antimicrobial properties against various bacterial strains. Research has shown that benzotriazole derivatives often exhibit significant antibacterial effects due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Table 1: Antimicrobial Activity of BTAEE

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that BTAEE is particularly effective against Staphylococcus aureus, suggesting potential applications in treating skin infections.

Anticancer Activity

The anticancer potential of BTAEE has been explored in various cancer cell lines. Studies indicate that BTAEE can induce apoptosis in cancer cells through several mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Case Study: In Vitro Studies on Cancer Cell Lines

In a study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, BTAEE demonstrated:

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests that BTAEE could be a candidate for further development as an anticancer agent.

Antiviral Activity

Benzotriazole derivatives have also shown promise in antiviral applications. Specifically, BTAEE has been tested against several viruses, including Hepatitis C virus (HCV) and Dengue virus (DENV).

Table 2: Antiviral Activity of BTAEE

| Virus | IC50 (µM) |

|---|---|

| Hepatitis C Virus (HCV) | 5.5 |

| Dengue Virus (DENV) | 12.0 |

The antiviral action is believed to stem from BTAEE's ability to inhibit viral replication by targeting viral helicases, which are crucial for viral RNA synthesis.

The biological activity of BTAEE can be attributed to its interaction with specific molecular targets within pathogens. For instance:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of oxidative stress and activation of apoptotic pathways.

- Antiviral Mechanism : Inhibition of viral helicase enzymes.

These interactions highlight the compound's versatility as a bioactive agent.

Q & A

Q. What are the recommended methods for synthesizing 1H-benzotriazole-1-carboxylic acid ethyl ester with high purity?

The synthesis typically involves coupling reactions between 1H-benzotriazole and chloroethyl carbonate under reflux conditions in anhydrous solvents like dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is critical to achieve >95% purity. Structural confirmation should include (e.g., δ 1.35 ppm for ethyl CH, δ 4.35 ppm for CH) and IR spectroscopy (C=O stretch ~1740 cm) .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol are analyzed using programs like SHELXS97 for structure solution and SHELXL97 for refinement. Symmetry codes (e.g., space group ) and hydrogen bonding networks should be reported (e.g., N–H···O interactions at ~2.8 Å) .

Q. What safety protocols are essential for handling this compound in the lab?

Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water. Avoid inhalation; store in airtight containers at 2–8°C. Monitor stability using TGA/DSC to detect decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic effects in solution vs. solid-state rigidity. Cross-validate using , mass spectrometry (ESI-MS for molecular ion [M+H]), and SC-XRD. For example, crystallography can confirm the absence of polymorphic forms that might skew spectral interpretations .

Q. What mechanistic insights can DFT calculations provide for its reactivity in coupling reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) can model transition states and electron density maps. For instance, the electrophilicity of the carbonyl carbon (partial charge ~+0.35) and nucleophilic attack by benzotriazole’s N1 atom can be visualized, aiding in optimizing reaction conditions .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

In vitro assays like fluorescence quenching or surface plasmon resonance (SPR) can quantify binding to targets (e.g., cyclooxygenase-2). For example, IC values from enzyme inhibition assays may correlate with substituent effects on the benzotriazole ring .

Q. What strategies are effective in analyzing degradation products under oxidative conditions?

Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Major degradation pathways include ester hydrolysis (yielding 1H-benzotriazole-1-carboxylic acid) and triazole ring oxidation. Accelerated stability studies (40°C/75% RH for 6 months) can identify critical degradation impurities .

Methodological Notes

- Purity Analysis : Employ HPLC (Agilent ZORBAX SB-C18, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm. Retention time ~8.2 min .

- Contradiction Resolution : Combine SC-XRD with variable-temperature NMR to probe conformational flexibility .

- Biological Assays : Use HEK293 cells transfected with target receptors (e.g., GABA) to assess functional activity via calcium flux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.